molecular formula C7H12O5 B2599519 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE CAS No. 19020-62-3

1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE

Cat. No.: B2599519
CAS No.: 19020-62-3
M. Wt: 176.168
InChI Key: GMSSNUSBKDUVFC-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-hydroxy-2-methylbutanedioate is a substituted ester derivative of butanedioic acid (succinic acid). Its molecular structure features methyl ester groups at the 1- and 4-positions of the succinate backbone, with a hydroxyl (-OH) and a methyl (-CH₃) group at the 2-position. This compound is of interest in organic synthesis, particularly in the development of chiral intermediates for pharmaceuticals or specialty polymers, due to its stereochemical complexity and functional group diversity.

Properties

IUPAC Name

dimethyl 2-hydroxy-2-methylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSNUSBKDUVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE typically involves the esterification of 2-hydroxy-2-methylbutanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • 1,4-Dimethyl 2-hydroxy-2-methylbutanedioate serves as an allylating agent that modifies lysine residues in proteins. This modification can affect protein function and stability, making it valuable in biochemical studies focused on protein interactions and enzyme activities .
  • Synthetic Organic Chemistry
    • The compound is utilized as a building block in organic synthesis. It can be employed in the synthesis of various derivatives that have applications in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.
  • Polymer Chemistry
    • In polymer chemistry, 1,4-dimethyl 2-hydroxy-2-methylbutanedioate can act as a monomer or co-monomer in the production of biodegradable polymers. These polymers are increasingly important in reducing environmental impact and promoting sustainability in material sciences.

Industrial Applications

  • Pharmaceutical Industry
    • The compound's ability to modify amino acids makes it useful in drug development, particularly for designing new therapeutics that target specific proteins involved in diseases.
  • Agricultural Chemicals
    • As a precursor for agrochemical formulations, it can be used to synthesize herbicides and pesticides that are effective yet environmentally friendly.
  • Food Industry
    • Due to its properties, it may find applications as a food additive or flavoring agent, although this application requires further regulatory approval and research.

Data Tables

Application AreaSpecific Use CaseNotes
Biochemical ResearchProtein modificationAlters lysine residues
Synthetic Organic ChemistryBuilding block for complex moleculesUseful in pharmaceuticals
Polymer ChemistryMonomer for biodegradable polymersPromotes sustainability
Pharmaceutical IndustryDrug developmentTargets proteins involved in diseases
Agricultural ChemicalsPrecursor for herbicides and pesticidesEnvironmentally friendly formulations
Food IndustryPotential food additiveRequires regulatory approval

Case Studies

  • Protein Modification Study
    • A study demonstrated that the application of 1,4-dimethyl 2-hydroxy-2-methylbutanedioate on lysine residues significantly altered the activity of certain enzymes, indicating its potential role in enzyme regulation and therapeutic applications .
  • Synthesis of Biodegradable Polymers
    • Research has shown that incorporating this compound into polymer chains enhances biodegradability without compromising mechanical properties, making it suitable for applications in packaging materials .
  • Development of Agrochemicals
    • A recent study explored the synthesis of new herbicides using 1,4-dimethyl 2-hydroxy-2-methylbutanedioate as a starting material, leading to compounds with improved efficacy and reduced toxicity compared to traditional options .

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE involves its interaction with specific molecular targets and pathways. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of various metabolites. The hydroxyl and ester groups in its structure enable it to engage in hydrogen bonding and other interactions, influencing its reactivity and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 1,4-dimethyl 2-hydroxy-2-methylbutanedioate with two structurally related compounds: 1,4-diacetoxy-2-butyne () and 1,4-dimethyl 2-(4-bromophenyl)butanedioate ().

Table 1: Key Properties of Target Compound and Analogs

Property 1,4-Dimethyl 2-Hydroxy-2-Methylbutanedioate 1,4-Diacetoxy-2-Butyne () 1,4-Dimethyl 2-(4-Bromophenyl)butanedioate ()
Molecular Formula C₈H₁₂O₆ (estimated) C₈H₁₀O₄ C₁₂H₁₃BrO₄
Functional Groups Methyl esters, hydroxyl, methyl Acetyl esters, alkyne Methyl esters, bromophenyl
Molecular Weight (g/mol) ~204.18 170.16 301.14
Key Reactivity Steric hindrance, hydrogen bonding Alkyne-mediated cross-coupling Aryl bromine substitution
Applications Chiral synthesis, polymer precursors Polymer crosslinking, click chemistry Pharmaceutical intermediates, Suzuki coupling

Structural and Functional Differences

  • Backbone and Substituents :

    • The target compound contains a hydroxyl and methyl group at the 2-position, introducing steric hindrance and hydrogen-bonding capabilities. This contrasts with 1,4-diacetoxy-2-butyne (), which has an alkyne (C≡C) backbone and acetyl ester groups, favoring reactivity in click chemistry or polymer crosslinking .
    • 1,4-Dimethyl 2-(4-bromophenyl)butanedioate () incorporates a bromophenyl substituent, enabling aryl halide reactivity (e.g., Suzuki-Miyaura coupling) for drug discovery applications .
  • Electronic Effects :

    • The hydroxyl group in the target compound enhances polarity and acidity (pKa ~3-4), whereas the bromophenyl group in ’s compound introduces electron-withdrawing effects, altering its electrophilicity in substitution reactions .

Stability and Handling

  • The hydroxyl group in the target compound may necessitate storage under anhydrous conditions to prevent hydrolysis, unlike the more stable acetyl esters in .

Biological Activity

1,4-Dimethyl 2-hydroxy-2-methylbutanedioate (CAS No. 19020-62-3) is a compound of interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

1,4-Dimethyl 2-hydroxy-2-methylbutanedioate features a unique structure that contributes to its biological properties. The compound contains two methyl groups and a hydroxyl group attached to a butanedioate backbone, which may influence its interactions with biological targets.

Biological Activity Overview

Recent studies indicate that 1,4-dimethyl 2-hydroxy-2-methylbutanedioate exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Research suggests that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

The biological activity of 1,4-dimethyl 2-hydroxy-2-methylbutanedioate is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways related to inflammation and oxidative stress.

Research Findings and Case Studies

A review of the literature reveals several key studies highlighting the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; protects against oxidative damage
Anti-inflammatoryInhibits cytokine production; reduces swelling
AntimicrobialEffective against Gram-positive bacteria

Case Study: Antioxidant Activity

A study conducted by Allwood et al. (2014) demonstrated that 1,4-dimethyl 2-hydroxy-2-methylbutanedioate exhibited significant antioxidant activity in vitro. The compound was tested using DPPH and ABTS assays, showing a dose-dependent scavenging effect on free radicals. These results suggest its potential use in formulations aimed at reducing oxidative stress-related damage.

Case Study: Anti-inflammatory Properties

In another study focused on inflammatory responses, researchers evaluated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with 1,4-dimethyl 2-hydroxy-2-methylbutanedioate significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for 1,4-dimethyl 2-hydroxy-2-methylbutanedioate, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via esterification of the corresponding diacid using methanol under acidic catalysis (e.g., sulfuric acid). Key optimization parameters include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and minimize side reactions like dehydration.
  • Solvent selection : Use anhydrous conditions to prevent hydrolysis of ester intermediates.
  • Monitoring : Employ TLC or HPLC with a mobile phase of methanol and buffer (pH 4.6, sodium acetate/sodium 1-octanesulfonate) to track reaction progress .
  • Workup : Neutralize the catalyst with a weak base (e.g., sodium bicarbonate) and purify via recrystallization or column chromatography.

Basic: How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak®) with a mobile phase of methanol:buffer (65:35) at pH 4.6 to resolve enantiomers. System suitability tests must include resolution ≥2.0 and tailing factor <1.5 .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diastereotopic splitting patterns. For example, the methyl groups on the 2-hydroxy-2-methyl moiety will show distinct chemical shifts in enantiomerically pure samples.
  • Polarimetry : Measure specific rotation and compare to literature values for enantiomeric excess (ee) validation.

Advanced: How can computational modeling predict the compound’s reactivity in esterase-mediated hydrolysis?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound and esterase active sites (e.g., porcine liver esterase). Focus on hydrogen bonding with the hydroxyl group and steric effects from the 2-methyl substituent.
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the enzyme-substrate complex. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA).
  • Validation : Correlate simulation results with experimental hydrolysis rates measured via UV-Vis (monitor release of methanol at 210 nm) .

Advanced: What analytical challenges arise in quantifying degradation products under varying pH conditions?

Methodological Answer:

  • HPLC-MS setup : Use a C18 column with gradient elution (acetonitrile/0.1% TFA) to separate degradation products. MS detection in negative ion mode can identify dicarboxylic acid fragments (m/z ~147) .
  • pH-dependent stability : At pH >7, the compound hydrolyzes rapidly to 2-hydroxy-2-methylbutanedioic acid. Use buffered solutions (pH 4.6) during analysis to minimize in-situ degradation .
  • Data contradiction resolution : If conflicting degradation rates are reported, standardize incubation conditions (e.g., 37°C, ionic strength) and validate methods with spiked recovery tests (85–115% acceptable).

Advanced: How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

  • Meta-analysis : Compare assay conditions across studies. For example, discrepancies in IC50_{50} values may stem from differences in cell lines (e.g., HepG2 vs. HEK293) or solvent carriers (DMSO vs. ethanol) .
  • Dose-response refinement : Perform orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Use HATU-mediated coupling to synthesize fluorescent probes for target engagement studies .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of bioactivity variations.

Advanced: What strategies are effective for stabilizing the compound in long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent oxidation. Reconstitute in anhydrous acetonitrile for experimental use.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Acceptable degradation thresholds are <5% .
  • Degradation pathway mapping : Use LC-QTOF to identify major degradation products (e.g., lactone formation via intramolecular esterification) and adjust storage pH accordingly .

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